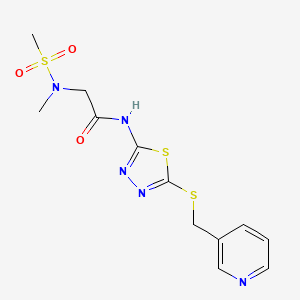

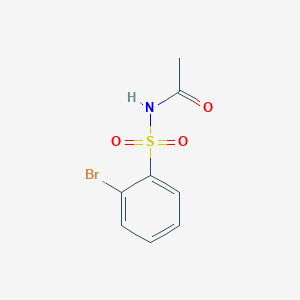

![molecular formula C16H16ClNO2S B2360897 2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide CAS No. 339108-25-7](/img/structure/B2360897.png)

2-[(2-chlorobenzyl)sulfinyl]-N-methyl-N-phenylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Sulfinyl Trichloroacetamides in Stereoselective Overman Rearrangements : Sulfinyl trichloroacetamides, related to the compound , have been used in highly stereoselective Overman rearrangements, leading to amido 2-sulfinyl butadiene derivatives with chemo- and diastereoselectivity. These derivatives undergo Diels-Alder cycloadditions with N-phenylmaleimide, showing remarkable stereocontrol by the sulfoxide moiety (Colomer et al., 2012).

Thermal Degradation Studies : Research on 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) and related compounds has revealed insights into their thermal degradation. These studies have important implications for forensic and clinical analysis, especially considering the potential formation of diphenylmethanol and 1,1,2,2-tetraphenylethane during gas chromatography-mass spectrometry (GC-MS) analysis (Dowling et al., 2017).

Electrochemical Reduction Studies : Research on the electrochemical reduction of similar compounds, like 2-chloro-N-phenylacetamides, at carbon and silver cathodes, has shed light on the reduction mechanisms involving radical and carbanion intermediates. This is relevant for understanding the chemical behavior of related sulfinylacetamide compounds (Pasciak et al., 2014).

Biological Studies and Potential Applications

Cancer Cell Treatment Studies : A study explored the use of a related compound, 2-(benzhydryl sulfinyl)-N-sec-butylacetamide, isolated from figs, in enhancing the efficacy of trastuzumab in treating ovarian cancer cells. This research demonstrates the potential therapeutic applications of sulfinylacetamide derivatives in cancer treatment (Ali et al., 2023).

Anticonvulsant Activity of Derivatives : Studies on omega-(1H-imidazol-1-yl)-N-phenylacetamide and propionamide derivatives, which are structurally related, have shown anticonvulsant activities. This suggests the potential of similar compounds in treating convulsive disorders (Soyer et al., 2004).

Antimicrobial Activities : Research on novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a sulfonamide moiety, including compounds like N-phenylacetamide, has revealed their potential as antimicrobial agents. This highlights the scope of sulfinylacetamide derivatives in antimicrobial applications (Darwish et al., 2014).

Repellent Activity Against Mosquitoes : Certain aromatic amides, including N,N-diethyl-2-phenylacetamide derivatives, have been synthesized and tested for their repellent activities against Aedes aegypti mosquitoes. This suggests the potential use of similar compounds in vector control (Garud et al., 2011).

Mecanismo De Acción

Target of Action

Compounds with similar structures have been known to interact with various receptors and transporters .

Mode of Action

Based on its structural similarity to other sulfinyl compounds, it’s plausible that it may act as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on reaction conditions .

Biochemical Pathways

Sodium sulfinates, which share structural similarities with this compound, have been known to participate in s–s, n–s, and c–s bond-forming reactions, leading to the synthesis of various organosulfur compounds .

Pharmacokinetics

Similar compounds have been known to exhibit varying degrees of bioavailability, depending on their chemical structure and the physiological conditions under which they are administered .

Result of Action

Propiedades

IUPAC Name |

2-[(2-chlorophenyl)methylsulfinyl]-N-methyl-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c1-18(14-8-3-2-4-9-14)16(19)12-21(20)11-13-7-5-6-10-15(13)17/h2-10H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYYSJCTCULPMQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CS(=O)CC2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

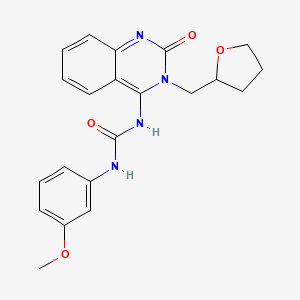

![1-(4-Fluorophenyl)-4-[[1-[(4-fluorophenyl)methyl]triazol-4-yl]methyl]pyrazine-2,3-dione](/img/structure/B2360816.png)

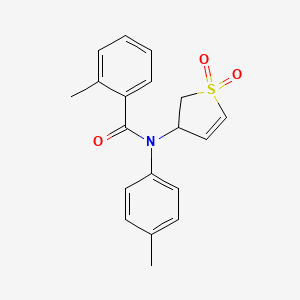

![5-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(4-isopropylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylic acid](/img/structure/B2360820.png)

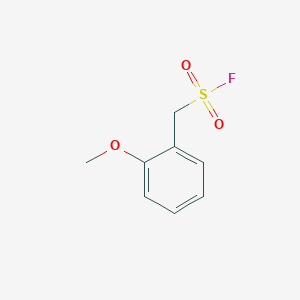

![N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2360822.png)

![Methyl 2-(1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2360824.png)

![4-chloro-3-[(Z)-(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B2360831.png)